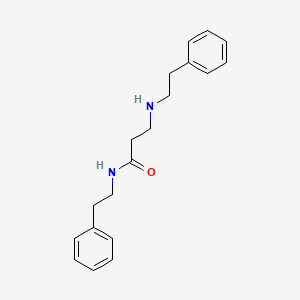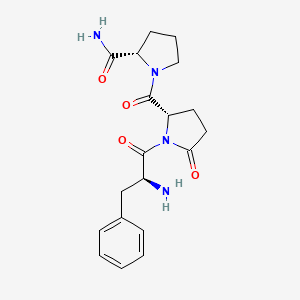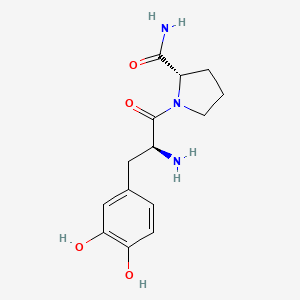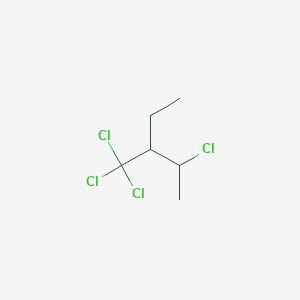
2-Chloro-3-(trichloromethyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(trichloromethyl)pentane is an organic compound with the molecular formula C6H10Cl4. It is a chlorinated derivative of pentane, characterized by the presence of both chloro and trichloromethyl groups. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(trichloromethyl)pentane typically involves the chlorination of 3-(trichloromethyl)pentane. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst, such as iron or aluminum chloride. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The raw materials are fed into a reactor where chlorine gas is introduced. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The purity of the final product is ensured through multiple purification steps, including recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(trichloromethyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trichloromethyl groups can be substituted with other functional groups using nucleophilic reagents.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Elimination: Strong bases like sodium ethoxide or potassium hydroxide are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution: Products include various substituted pentanes.
Elimination: Alkenes such as 2-pentene or 3-pentene.
Oxidation: Alcohols or carboxylic acids depending on the extent of oxidation.
Applications De Recherche Scientifique
2-Chloro-3-(trichloromethyl)pentane is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: Used in studies involving the interaction of chlorinated compounds with biological systems.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(trichloromethyl)pentane involves its reactivity with nucleophiles and bases. The chloro and trichloromethyl groups are electron-withdrawing, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a starting material.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-methylpentane
- 3-Chloro-2-methylpentane
- 2-Chloro-2-methylpentane
Uniqueness
2-Chloro-3-(trichloromethyl)pentane is unique due to the presence of both chloro and trichloromethyl groups, which impart distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and industrial applications, where such functionalities are required.
Propriétés
Numéro CAS |
66520-48-7 |
|---|---|
Formule moléculaire |
C6H10Cl4 |
Poids moléculaire |
223.9 g/mol |
Nom IUPAC |
2-chloro-3-(trichloromethyl)pentane |
InChI |
InChI=1S/C6H10Cl4/c1-3-5(4(2)7)6(8,9)10/h4-5H,3H2,1-2H3 |
Clé InChI |
BHMRLSIVDIPRHH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](oxo)phosphanium](/img/structure/B14475283.png)
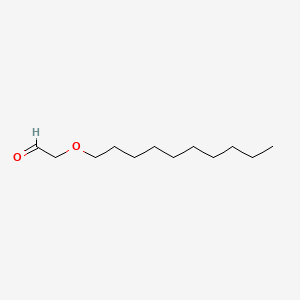

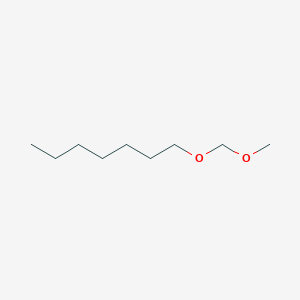
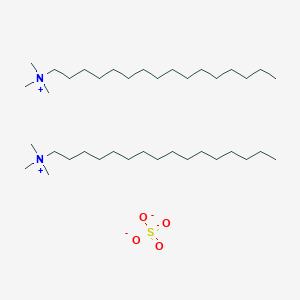
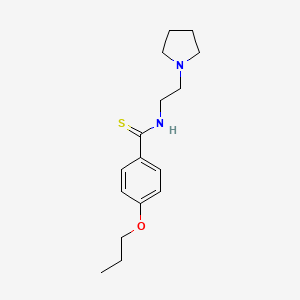
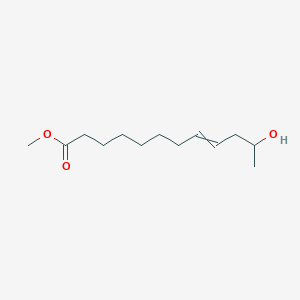
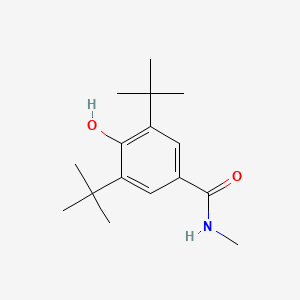
![1,1'-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene}](/img/structure/B14475340.png)
